molecular formula C21H16ClN3O B11647808 2-(2-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine

2-(2-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine

Cat. No.: B11647808
M. Wt: 361.8 g/mol
InChI Key: APNDPTGDBYLUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroaniline and 2-methoxyaniline.

    Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving the starting materials and appropriate reagents.

    Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)quinazolin-4-amine
  • N-(2-methoxyphenyl)quinazolin-4-amine
  • 2-(2-methoxyphenyl)-N-(2-chlorophenyl)quinazolin-4-amine

Uniqueness

2-(2-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C21H16ClN3O

Molecular Weight

361.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C21H16ClN3O/c1-26-19-13-7-6-12-18(19)24-21-15-9-3-5-11-17(15)23-20(25-21)14-8-2-4-10-16(14)22/h2-13H,1H3,(H,23,24,25)

InChI Key

APNDPTGDBYLUDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.